molecular formula C10H11ClN4 B1464897 [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249237-41-9

[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464897
CAS RN: 1249237-41-9
M. Wt: 222.67 g/mol
InChI Key: IUUHXCNGJBNWBG-UHFFFAOYSA-N
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Description

“(5-Chloro-2-methylphenyl)methanamine” is a compound with the CAS Number: 27917-13-1 . It has a molecular weight of 155.63 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(5-Chloro-2-methylphenyl)methanamine” is 1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

“(5-Chloro-2-methylphenyl)methanamine” is a liquid . The compound has a molecular weight of 155.63 .

Scientific Research Applications

Synthesis and Characterization

  • [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine and similar compounds have been synthesized through various methods, including the 1,3-dipolar cycloaddition reaction, showcasing high yields and detailed structural establishment using spectroscopic techniques like NMR, MS, and elemental analysis (Younas, Abdelilah, & Anouar, 2014).
  • The compounds’ structures have been comprehensively characterized using various techniques such as FT-IR, DSC, NMR (13C/1H), and Mass spectrometry, ensuring precise understanding of their molecular frameworks (Shimoga, Shin, & Kim, 2018).

Applications in Drug Discovery and Development

  • These compounds, including derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine, have been a focal point in drug discovery due to their significant antimicrobial properties. They have been tested against pathogenic strains and shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in therapeutic applications (Thomas, Adhikari, & Shetty, 2010).

Chemical Properties and Interactions

  • The molecular structure and crystallographic details of such compounds have been thoroughly studied, revealing intricate details like the stabilization of molecular conformation and packing through specific interactions, which are crucial for understanding their chemical properties and potential applications (Dong & Huo, 2009).
  • Extensive studies on derivatives, including the analysis of π-hole tetrel bonding interactions, Hirshfeld surface analysis, and DFT calculations, provide deep insights into the chemical behavior and interaction mechanisms of these compounds, essential for material science and pharmacological applications (Ahmed et al., 2020).

properties

IUPAC Name

[1-(5-chloro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUHXCNGJBNWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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